molecular formula C14H9N5O4S B5599207 3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid

3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid

Cat. No. B5599207
M. Wt: 343.32 g/mol
InChI Key: CAYLCEHMRFFSFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of similar compounds often involves nitration reactions, as seen in benzo[b]thiophen derivatives. These reactions can result in a variety of substitution products, with structures confirmed by techniques like NMR spectroscopy (Cooper & Scrowston, 1971).

Molecular Structure Analysis

  • Molecular structures of related compounds, such as thiophenyl-derivatized nitrobenzoic acid ligands, have been characterized using techniques like luminescence spectroscopy and X-ray crystallography. These structures show various geometric configurations in different states (Viswanathan & Bettencourt-Dias, 2006).

Chemical Reactions and Properties

  • Research on isomeric nitro 2-benzoylbenzoic acids provides insights into the reaction dynamics and properties of such compounds. These studies often involve exploring hydrogen bonding and molecular electronic structures (Martin & Valente, 1998).

Physical Properties Analysis

  • The physical properties of related compounds can be studied through various spectroscopic methods. For example, the luminescence properties of Eu(III) and Tb(III) complexes with thiophenyl-derivatized nitrobenzoic acid ligands are characterized by their quantum yields and lifetimes (Viswanathan & Bettencourt-Dias, 2006).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole demonstrate the formation of various derivatives through reactions with different nucleophiles (Androsov & Neckers, 2007).

Scientific Research Applications

Luminescence Sensitization in Metal Complexes

Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to 3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid, have been evaluated for their potential as sensitizers of Eu(III) and Tb(III) luminescence. These compounds, upon binding with europium and terbium ions, exhibit enhanced luminescence properties, making them promising candidates for applications in luminescent materials. The study highlights the importance of the ligand's structure in determining the luminescence efficiency and stability of the resulting metal complexes, suggesting a pathway for the development of new materials with tailored optical properties (Viswanathan & Bettencourt-Dias, 2006).

Structural and Spectroscopic Analysis

A deep dive into the structural and spectroscopic characteristics of nitro-substituted benzoic acids, including compounds similar to 3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid, reveals their complex behavior in different states. Studies have focused on their optimized geometric structures, vibrational bands, and magnetic resonance spectra, providing a comprehensive understanding of their physical and chemical properties. This information is crucial for designing new molecules and materials with desired functionalities and for understanding the molecular basis of their interactions and reactions (Samsonowicz et al., 2007).

Molecular Engineering and Synthesis

The chemical flexibility of 3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid and related compounds enables their application in molecular engineering, particularly in the synthesis of heterocyclic compounds. Researchers have demonstrated the potential of nitrobenzoic acid derivatives as building blocks for solid-phase synthesis, leading to a variety of heterocyclic scaffolds. These findings open avenues for the development of new pharmaceuticals and materials with specific chemical and biological properties (Křupková et al., 2013).

Antiparasitic Properties

Investigations into the biological activities of benzothiazoles and anthranilic acid derivatives, structurally related to 3-nitro-4-[(2-phenyl-2H-tetrazol-5-yl)thio]benzoic acid, have shown promising antiparasitic properties. Specifically, these compounds exhibit significant antiproliferative activity against parasites like Leishmania infantum and Trichomonas vaginalis. Such studies underscore the potential of nitro-substituted benzoic acids in the development of new treatments for parasitic infections, highlighting the broader implications of chemical synthesis in medicinal chemistry (Delmas et al., 2002).

properties

IUPAC Name

3-nitro-4-(2-phenyltetrazol-5-yl)sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4S/c20-13(21)9-6-7-12(11(8-9)19(22)23)24-14-15-17-18(16-14)10-4-2-1-3-5-10/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYLCEHMRFFSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=C(N=N2)SC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6968565

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